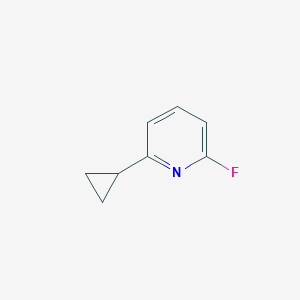![molecular formula C11H21FN2O2 B2529359 Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate CAS No. 2309468-27-5](/img/structure/B2529359.png)
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate, also known as BMS-986001, is a novel small molecule inhibitor of tyrosine kinase 2 (TYK2). It is a promising drug candidate for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Mechanism of Action
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate binds to the ATP-binding site of TYK2 and inhibits its kinase activity. This leads to the suppression of the downstream signaling pathway of cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). By blocking the production of these pro-inflammatory cytokines, Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate reduces the activation of immune cells, such as T cells and dendritic cells, and prevents the development of autoimmune diseases.
Biochemical and Physiological Effects
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12, IL-23, and IFNs, in both in vitro and in vivo studies. It also suppresses the activation of immune cells, such as T cells and dendritic cells, and reduces the infiltration of immune cells into inflamed tissues. Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has demonstrated efficacy in preclinical models of psoriasis, inflammatory bowel disease, and lupus nephritis.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is a highly selective inhibitor of TYK2, with minimal off-target effects. It has good pharmacokinetic properties and can be administered orally, making it a convenient drug candidate for clinical use. However, Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has not yet been tested in humans, and its safety and efficacy in clinical trials remain to be determined.
Future Directions
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has the potential to be a game-changing drug for the treatment of autoimmune diseases. Further studies are needed to evaluate its safety and efficacy in clinical trials. In addition, future research should focus on identifying biomarkers that can predict patient response to Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate and developing combination therapies that can enhance its therapeutic efficacy. Finally, the development of more potent and selective TYK2 inhibitors may provide alternative treatment options for autoimmune diseases.
Synthesis Methods
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis starts with the preparation of 3-(aminomethyl)-1-fluorocyclobutane carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with tert-butyl N-(hydroxycarbamoyl)cyclobutane carboxylate to form the tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate.
Scientific Research Applications
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has been extensively studied for its potential therapeutic use in autoimmune diseases. TYK2 is a key enzyme involved in the signaling pathway of cytokines, which play a critical role in the development of autoimmune diseases. Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate selectively inhibits TYK2, thus reducing the production of pro-inflammatory cytokines and alleviating the symptoms of autoimmune diseases.
properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIKSXWWNGZSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

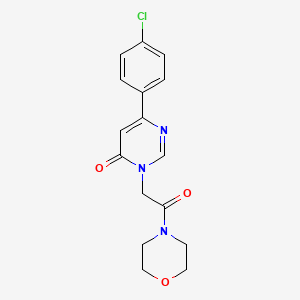
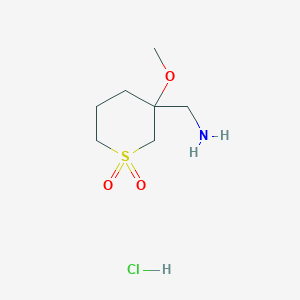
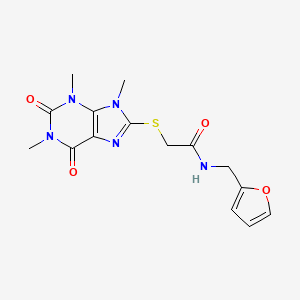
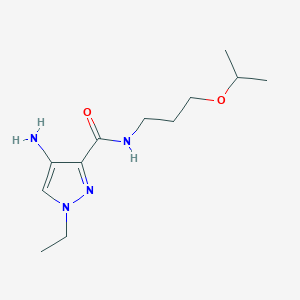
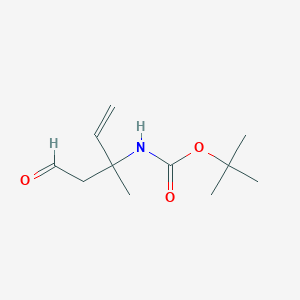
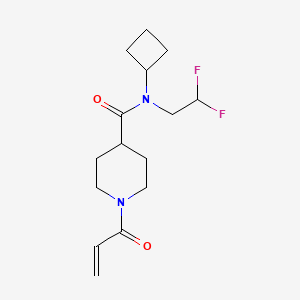
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
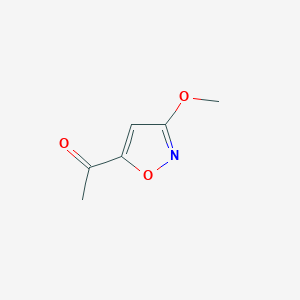
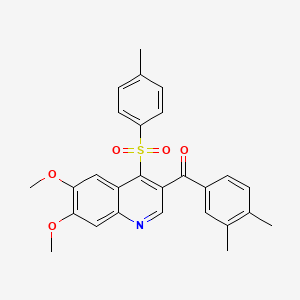
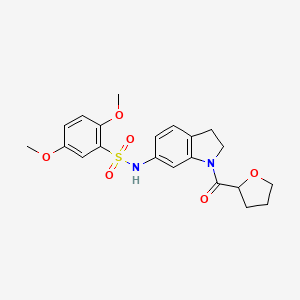
![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)
